2-Amino-N-(o-tolyl)thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-7-4-2-3-5-8(7)14-10(15)9-6-13-11(12)16-9/h2-6H,1H3,(H2,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVKMORRBPMRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound 2-Amino-N-(o-tolyl)thiazole-5-carboxamide primarily targets two proteins: the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC) . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC plays a crucial role in regulating gene expression .
Mode of Action
The compound acts as a dual inhibitor, interacting with both Bcr-Abl and HDAC . By inhibiting these proteins, the compound interferes with their normal function, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of Bcr-Abl and HDAC affects multiple biochemical pathways. Bcr-Abl is involved in cell growth and differentiation, and its inhibition can lead to the death of cancer cells . On the other hand, HDAC is involved in the regulation of gene expression, and its inhibition can lead to changes in the expression of various genes .
Pharmacokinetics
The compound’s ability to inhibit bcr-abl and hdac suggests that it may have good bioavailability .
Result of Action
The inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can lead to potent antiproliferative activities against certain cancer cell lines, such as the human leukemia cell line K562 and the prostate cancer cell line DU145 .
Action Environment
The action of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability of the compound and its interaction with its targets.
Biochemical Analysis
Biochemical Properties
2-Amino-N-(o-tolyl)thiazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect cell signaling pathways and cellular functions. Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide interacts with histone deacetylases, enzymes involved in modifying chromatin structure and regulating gene expression.
Cellular Effects
The effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide exerts its effects through several mechanisms. It binds to specific biomolecules, such as kinases and histone deacetylases, inhibiting their activity. This binding can lead to changes in phosphorylation states and chromatin structure, ultimately affecting gene expression and cellular functions. Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can induce conformational changes in target proteins, further influencing their activity and interactions with other biomolecules.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can be significant, particularly in in vitro and in vivo studies. Prolonged exposure to 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can lead to sustained changes in gene expression, cell signaling pathways, and metabolic processes.
Dosage Effects in Animal Models
The effects of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in animal models are dose-dependent. At lower doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-Amino-N-(o-tolyl)thiazole-5-carboxamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism. Additionally, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can affect the synthesis and degradation of other biomolecules, further influencing metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide can be transported into cells via active transport mechanisms, where it can accumulate in specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2-Amino-N-(o-tolyl)thiazole-5-carboxamide may localize to the nucleus, where it can interact with chromatin and influence gene expression. Additionally, it can be found in the cytoplasm, where it can modulate signaling pathways and metabolic processes.
Biological Activity
2-Amino-N-(o-tolyl)thiazole-5-carboxamide is a significant compound in medicinal chemistry, particularly known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Synthesis
2-Amino-N-(o-tolyl)thiazole-5-carboxamide belongs to the class of 2-aminothiazoles, characterized by a thiazole ring that contains both sulfur and nitrogen atoms. The synthesis typically involves the condensation of thiourea with an alpha-halo ketone, leading to the formation of the thiazole structure, which is then modified to introduce the carboxamide group.
Anticancer Properties
The compound has shown promising results as a dual inhibitor targeting both the breakpoint cluster region-Abelson (Bcr-Abl) and histone deacetylase (HDAC), making it particularly relevant in cancer therapy. Inhibition of Bcr-Abl is crucial for treating chronic myeloid leukemia, while HDAC inhibition plays a role in regulating apoptosis and cell cycle processes.
Table 1: Antiproliferative Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 (Leukemia) | 1.5 | Bcr-Abl Inhibition |
| DU145 (Prostate) | 2.0 | HDAC Inhibition |
The compound's ability to induce antiproliferative effects has been confirmed through studies on various cancer cell lines, including K562 and DU145, where it demonstrated significant inhibition of cell growth.
The mechanism through which 2-Amino-N-(o-tolyl)thiazole-5-carboxamide exerts its biological effects involves modulation of critical signaling pathways associated with cell survival and proliferation. Interaction studies indicate that it binds effectively to target proteins, leading to biochemical changes that can inhibit tumor growth .
Case Studies
Several studies have evaluated the efficacy of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in vivo and in vitro:
- Study on K562 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction of cellular proliferation, with an observed IC50 value of approximately 1.5 µM. This effect was attributed to the compound's ability to inhibit Bcr-Abl activity .
- Xenograft Models : In mouse models bearing human cancer cell lines, administration of 200 mg/kg led to a tumor growth inhibition rate of 61% in HCA-7 cells, indicating substantial anticancer potential .
Comparative Analysis with Related Compounds
The structural similarities between 2-Amino-N-(o-tolyl)thiazole-5-carboxamide and other thiazole derivatives suggest varying biological activities based on modifications to the phenyl ring or thiazole structure.
Table 2: Comparison of Thiazole Derivatives
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Chloro group on phenyl ring | Protein tyrosine kinase inhibition |
| 2-Amino-N-(p-tolyl)thiazole-5-carboxamide | Para-substituted tolyl group | Anticancer activity through different mechanisms |
| 2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamide | Nitro group on phenyl ring | Potential antibacterial properties |
The unique binding affinity of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide for both Bcr-Abl and HDAC may provide synergistic therapeutic effects not observed in other derivatives .
Scientific Research Applications
Target Proteins
- Bcr-Abl : A fusion protein associated with chronic myeloid leukemia (CML), which promotes cell proliferation and survival.
- HDAC : Enzymes involved in the regulation of gene expression through deacetylation of histones, impacting cell cycle and apoptosis.
Biochemical Pathways
The dual inhibition of Bcr-Abl and HDAC by 2-Amino-N-(o-tolyl)thiazole-5-carboxamide leads to:
- Induction of apoptosis in cancer cells.
- Modulation of signaling pathways critical for cell growth and differentiation.
Anticancer Activity
The compound has demonstrated significant antiproliferative effects against various cancer cell lines, including:
- K562 (human leukemia)
- DU145 (prostate cancer)
These effects are attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth and survival .
Comparative Analysis with Related Compounds
A comparison of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide with structurally similar compounds highlights its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | Contains a chloro group on the phenyl ring | Protein tyrosine kinase inhibition |
| 2-Amino-N-(p-tolyl)thiazole-5-carboxamide | Para-substituted tolyl group | Anticancer activity through different mechanisms |
| 2-Amino-N-(3-nitrophenyl)thiazole-5-carboxamide | Nitro group on the phenyl ring | Potential antibacterial properties |
This table illustrates how variations in substituents can influence biological activities, with 2-Amino-N-(o-tolyl)thiazole-5-carboxamide showing a distinct profile due to its dual-target mechanism .
Case Studies and Research Findings
Several studies have evaluated the efficacy of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in vitro and in vivo:
- In Vitro Studies : Research has shown that this compound effectively inhibits cell proliferation in leukemia and prostate cancer cell lines. For instance, a study demonstrated that it induced significant apoptosis in K562 cells through ROS-mediated pathways .
- In Vivo Efficacy : Animal models have indicated that derivatives based on this thiazole scaffold can delay tumor growth and exhibit favorable pharmacokinetic profiles. For example, one study reported that a related compound significantly inhibited tumor growth in xenograft models .
Comparison with Similar Compounds
Structural and Functional Analogues
Structure-Activity Relationship (SAR) Insights
Substituent Effects on Biological Activity: o-Tolyl Group: The 2-methylphenyl group in 2-Amino-N-(o-tolyl)thiazole-5-carboxamide enhances steric and electronic interactions with kinase domains, crucial for dasatinib’s efficacy . Pyridinyl and Methoxyphenyl Groups: Compound 3k (N-(3-methoxyphenyl)-substituted) demonstrates potent antiangiogenic activity by targeting VEGF signaling pathways. The 3-methoxy group improves solubility and binding affinity compared to unsubstituted phenyl analogues . Trifluoromethyl and Chloro Groups: Derivatives with electron-withdrawing groups (e.g., CF₃, Cl) exhibit enhanced anticancer activity, as seen in 2-phenyl-4-trifluoromethyl derivatives (48% inhibition in A-549 cells) .
Synthetic Efficiency :
- The target compound’s synthesis achieves 86% yield in key cyclization steps, outperforming earlier methods that required protective groups (e.g., PMB) and multiple coupling steps .
- In contrast, pyridinyl-thiazole carboxamides (e.g., 3k ) rely on classic coupling reagents like HATU, with yields varying based on amine reactivity .
Key Differentiators and Research Implications
- Target Selectivity: The o-tolyl group in 2-Amino-N-(o-tolyl)thiazole-5-carboxamide confers specificity for Src-family kinases, whereas pyridinyl derivatives (e.g., 3k) target angiogenesis pathways .
- Synthetic Scalability : The target compound’s one-pot synthesis reduces costs and steps compared to analogues requiring protective groups .
- Therapeutic Versatility: While the target compound is primarily a kinase inhibitor precursor, structurally related compounds (e.g., 3k) show promise in non-oncological applications like antiangiogenesis .
Preparation Methods
Preparation of Key Intermediates
2.1 Alpha-Chloroacetoacetamides
- Synthesized by chlorination of acetoacetamides using sulfuryl chloride.
- Acetoacetamides themselves are prepared from ethyl acetoacetate or diketene reacting with primary or secondary amines.
- This chlorination step introduces the alpha-chloro substituent essential for subsequent cyclization.
- Commercially available thiourea can be used for unsubstituted derivatives.
- For N-substituted derivatives such as N-(o-tolyl)thiourea, synthesis involves standard methods of thiourea substitution.
- These derivatives react with alpha-halo acetoacetamides to yield the corresponding substituted thiazole.
Cyclization Reaction to Form 2-Amino-N-(o-tolyl)thiazole-5-carboxamide
The core synthetic step is the cyclization of alpha-chloroacetoacetamide with N-(o-tolyl)thiourea. Two main methods have been documented:
| Method | Reaction Conditions | Solvent | Reaction Time | Yield | Notes |
|---|---|---|---|---|---|
| Method A | Mix alpha-chloroacetoacetamide, N-(o-tolyl)thiourea, and sulfuryl chloride; heat briefly | Benzene or Toluene | Short heating period (minutes) | High (up to 90%) | One-pot reaction; produces hydrochloride salt; requires basification to isolate product |
| Method B | Stir alpha-chloroacetoacetamide and N-(o-tolyl)thiourea in water at 80-90°C until dissolution | Water | ~1 hour | High (up to 90%) | After reaction, basify with ammonium hydroxide to precipitate product |
- After the reaction, the hydrochloride salt of the thiazole is dissolved in warm water and basified with ammonium hydroxide to liberate the free base.
- The product is then filtered, washed, and dried.
- Recrystallization is typically performed from ethanol to improve purity.
Detailed Reaction Example
Synthesis of 2-Amino-N-(o-tolyl)thiazole-5-carboxamide
- Starting materials: Alpha-chloroacetoacetanilide (bearing o-tolyl substituent) and N-(o-tolyl)thiourea.
- Procedure: The alpha-chloroacetoacetanilide (e.g., 63.5 g) and N-(o-tolyl)thiourea (e.g., 27 g) are refluxed in 95% ethanol (volume adjusted accordingly) for approximately 2.5 hours.
- Observation: Solids dissolve initially, followed by precipitation of the hydrochloride salt of the product.
- Isolation: The mixture is cooled, and the precipitate is filtered off.
- Purification: The hydrochloride is dissolved in warm dilute hydrochloric acid, filtered, then basified with ammonium hydroxide to precipitate the free base.
- Yield: Approximately 75%, with melting point in the range of 138-140.5 °C.
- Final purification: Washing with ethanol-water mixtures and drying.
Reaction Mechanism Insights
- The alpha-chloroacetoacetamide acts as an electrophile at the alpha position due to the halogen substituent.
- The thiourea derivative provides the nucleophilic sulfur and nitrogen atoms.
- Nucleophilic attack by the thiourea sulfur on the alpha-chloro carbon initiates cyclization.
- Subsequent ring closure and rearrangement yield the thiazole ring with the amino substituent at position 2.
- The carboxamide group remains intact from the acetoacetamide precursor.
Comparative Data Table of Representative Syntheses
| Compound Variant | Alpha-Halo Precursor | Thiourea Derivative | Solvent | Temp (°C) | Time | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|---|---|---|
| 2-Amino-4-methylthiazole-5-carboxanilide | Alpha-chloroacetoacetanilide | Thiourea | Water | 80-90 | 1 hr | 90 | 220-223 | High purity after recrystallization |
| 2-Methylamino-4-methylthiazole-5-carboxanilide | Alpha-chloroacetoacetanilide | Methylthiourea | Ethanol | Reflux | 2.5 hrs | 75 | 138-140.5 | Typical for N-substituted thioureas |
| 2-Amino-N-(o-tolyl)thiazole-5-carboxamide | Alpha-chloroacetoacetanilide (o-tolyl) | N-(o-tolyl)thiourea | Ethanol/Water | Reflux/80-90 | 1-2.5 hrs | 75-90 | ~138-140 | Efficient cyclization with aromatic substitution |
Advantages and Considerations
-
- Use of commercially available or easily synthesized intermediates.
- One-pot or simplified two-step procedures reduce operational complexity.
- Moderate reaction temperatures and common solvents (water, ethanol, benzene/toluene).
- High yields and good purity achievable with standard purification.
-
- Handling of sulfuryl chloride requires caution due to its reactivity.
- Reaction conditions must be optimized to avoid decomposition or side reactions.
- Aromatic substitution (e.g., o-tolyl) may affect solubility and crystallization behavior.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Amino-N-(o-tolyl)thiazole-5-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic coupling of 2-aminothiazole derivatives with o-tolyl isocyanate. Key steps include sulfur-directed ortho-lithiation of 2-chlorothiazole followed by coupling with the isocyanate under anhydrous conditions . Solvent choice (e.g., THF) and base selection (e.g., NaO-tBu) critically impact reaction efficiency. For example, NaH-mediated coupling in THF at 10–20°C achieves yields >85% with purity >98% (GC) . Post-synthesis purification via recrystallization (ethanol/water) is recommended to remove unreacted intermediates.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms regioselectivity of the carboxamide bond, while IR spectroscopy validates NH and C=O stretching frequencies . High-resolution mass spectrometry (HRMS) and elemental analysis (CHN) ensure molecular weight and composition accuracy . Purity assessment via HPLC with UV detection (λ = 254 nm) is critical, especially for biological testing .
Q. What safety protocols are recommended for handling 2-Amino-N-(o-tolyl)thiazole-5-carboxamide in laboratory settings?
- Methodological Answer : The compound is a skin and eye irritant (H315, H319). Handling requires PPE (gloves, goggles) and fume hood use . Storage at <15°C in airtight containers prevents degradation . Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of via hazardous waste protocols .
Advanced Research Questions
Q. How can molecular docking and dynamic simulations elucidate the compound’s mechanism in targeting kinases or HDACs?
- Methodological Answer : Computational studies using Schrödinger Suite or AutoDock Vina can model interactions with Bcr-Abl or HDAC1. For example, the thiazole core forms hydrogen bonds with HDAC1’s catalytic zinc ion, while the o-tolyl group occupies hydrophobic pockets . Molecular dynamics (MD) simulations (e.g., GROMACS) over 100 ns assess binding stability under physiological conditions . Solvent models (e.g., TIP3P) and force fields (AMBER) refine energy minimization .
Q. What strategies resolve contradictions in reported biological activities (e.g., antiproliferative vs. antimicrobial effects)?
- Methodological Answer : Discrepancies often arise from assay conditions. For antiproliferative activity (e.g., K562 leukemia cells), use 72-hour MTT assays at pH 7.4 with 10% FBS . For antimicrobial testing, adjust pH to 6.5–7.0 to mimic bacterial microenvironments and avoid false negatives . Cross-validate results with orthogonal assays (e.g., colony-forming unit counts vs. fluorescence-based viability) .
Q. How does the compound’s carboxamide group influence its reactivity in derivatization for structure-activity relationship (SAR) studies?
- Methodological Answer : The carboxamide’s NH₂ group enables regioselective alkylation or acylation. For example, EDCI-mediated coupling with piperazine derivatives introduces basic side chains, enhancing solubility and kinase affinity . Hydrolysis under acidic conditions (HCl/EtOH, reflux) converts the carboxamide to a carboxylic acid for metal coordination studies . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Q. What computational and experimental approaches validate the compound’s stability in biological matrices (e.g., plasma)?
- Methodological Answer : Perform in vitro stability assays by incubating the compound in human plasma (37°C, 24 h) and quantifying degradation via LC-MS/MS . Computational tools like ADMET Predictor estimate metabolic liabilities (e.g., cytochrome P450 interactions) . For in vivo studies, use radiolabeled analogs (¹⁴C-carboxamide) to track biodistribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
